molecular formula C13H19NO2 B2932070 N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1797716-40-5

N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No.: B2932070
CAS No.: 1797716-40-5
M. Wt: 221.3
InChI Key: RJSGVGWKQPNAKY-UHFFFAOYSA-N
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Description

This compound is used in various fields, including chemistry, biology, medicine, and industry, owing to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)acetamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products vary depending on the nucleophile used but generally include substituted acetamides.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of novel compounds and as a catalyst in various chemical reactions.

    Biology: This compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an analgesic and anti-inflammatory agent.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(2-methoxy-2-phenylpropyl)acetamide
  • N-(2-methoxy-2-phenylethyl)acetamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)acetamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(16-3,10-14-11(2)15)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSGVGWKQPNAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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